molecular formula C8H7N3O B061378 4-(Pyridin-3-yl)-1,2-oxazol-5-amine CAS No. 186960-06-5

4-(Pyridin-3-yl)-1,2-oxazol-5-amine

Cat. No. B061378
M. Wt: 161.16 g/mol
InChI Key: CZAQWMTZPBTIEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-3-yl)-1,2-oxazol-5-amine often involves interactions between different heterocyclic scaffolds. For example, the synthesis of derivatives from triazine and triazolamine precursors has been reported, showcasing solvent-free interactions and transformations under autoclave conditions without altering the methylsulfanyl group, indicating the versatility and reactivity of these heterocyclic systems (Shtaitz et al., 2023).

Molecular Structure Analysis

Molecular structure determinations, often through X-ray crystallography, provide insights into the arrangement and geometry of molecules. For instance, certain derivatives crystallize in non-centrosymmetric space groups with triclinic systems, forming structures through intermolecular contacts (Shtaitz et al., 2023). These findings highlight the complex and diverse molecular architectures possible within this class of compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity The compound 4-(Pyridin-3-yl)-1,2-oxazol-5-amine and its derivatives have been synthesized and evaluated for antimicrobial activities. Research shows that derivatives such as 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibit good to moderate antimicrobial activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer Evaluations Compounds derived from 4-(Pyridin-3-yl)-1,2-oxazol-5-amine have also been synthesized and assessed for their anticancer properties. A series of N-substituted-1,3,4-oxadiazol-2-amines, thiadiazol-2-amines, and triazole-3-thiones demonstrated significant cytotoxicity against various human cancer cell lines, with certain Mannich bases showing potent activity against gastric cancer cells. This suggests the compound's derivatives may serve as leads for the development of new anticancer drugs (Abdo & Kamel, 2015).

Chemical Synthesis and Characterization The synthesis methodologies and characterization of various derivatives of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine have been extensively studied. These derivatives include novel bisheteroaryl bisazo dyes and thiazolidinones, demonstrating the compound's versatility in chemical synthesis and potential applications in materials science and medicinal chemistry (Modi & Patel, 2013; Dave et al., 2007).

Safety And Hazards

The safety and hazards of “4-(Pyridin-3-yl)-1,2-oxazol-5-amine” are not explicitly mentioned in the search results. Therefore, it’s recommended to handle this compound with standard laboratory precautions.


Future Directions

The future directions of “4-(Pyridin-3-yl)-1,2-oxazol-5-amine” research are promising. The compound has been used in the synthesis of various derivatives, which have shown significant biological activities2. In the next few years, a larger share of novel pyridine-based drug candidates is expected5. The compound and its derivatives could be further explored for their potential applications in medicinal chemistry.


properties

IUPAC Name

4-pyridin-3-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAQWMTZPBTIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(ON=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587618
Record name 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)-1,2-oxazol-5-amine

CAS RN

186960-06-5
Record name 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of α-(dimethylamino)-α-(3-pyridyl)acetonitrile (5.19 g, 30 mmol) in acetic acid (40 ml) was added hydroxylamine hydrochloride (2.8 g, 40 mmol). The reaction mixture was stirred at 100° C. for 1 hour, cooled to room temperature and concentrated in vacuo. Water (50 ml) was added and the reaction mixture neutralized with solid potassium carbonate. The precipitated compound was filtered washed with water and dried giving the title compound in 4.2 g yield.
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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